molecular formula C14H14F6N2S B2650051 N-phenyl-3,5-bis(trifluoromethyl)piperidine-1-carbothioamide CAS No. 2061727-09-9

N-phenyl-3,5-bis(trifluoromethyl)piperidine-1-carbothioamide

Cat. No.: B2650051
CAS No.: 2061727-09-9
M. Wt: 356.33
InChI Key: OHQLCOSNHBVVSQ-UHFFFAOYSA-N
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Description

N-phenyl-3,5-bis(trifluoromethyl)piperidine-1-carbothioamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. Its unique structure, characterized by the presence of trifluoromethyl groups, makes it a valuable tool in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3,5-bis(trifluoromethyl)piperidine-1-carbothioamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with piperidine-1-carbothioamide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3,5-bis(trifluoromethyl)piperidine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-phenyl-3,5-bis(trifluoromethyl)piperidine-1-carbothioamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-phenyl-3,5-bis(trifluoromethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-3,5-bis(trifluoromethyl)benzamide
  • N-phenyl-3,5-bis(trifluoromethyl)pyridine-1-carbothioamide
  • N-phenyl-3,5-bis(trifluoromethyl)thiourea

Uniqueness

N-phenyl-3,5-bis(trifluoromethyl)piperidine-1-carbothioamide stands out due to its unique combination of a piperidine ring and trifluoromethyl groups. This structure imparts distinct physicochemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-phenyl-3,5-bis(trifluoromethyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F6N2S/c15-13(16,17)9-6-10(14(18,19)20)8-22(7-9)12(23)21-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQLCOSNHBVVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1C(F)(F)F)C(=S)NC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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